Kanamycin B Parent Scaffold Exhibits Minimal Antifungal Activity (MIC >250 μg/mL), Providing a Low-Activity Baseline for Glycosylation Impact Studies
Kanamycin B, the parent scaffold of 4''-alpha-D-glucopyranosylkanamycin B, demonstrates minimal intrinsic antifungal activity against Fusarium graminearum strain B4-5A, with a minimum inhibitory concentration (MIC) exceeding 250 μg/mL [1]. This near-complete inactivity establishes kanamycin B as a baseline control for evaluating whether 4''-α-D-glucopyranosyl substitution at the 4'' position confers any measurable gain in antifungal spectrum. In contrast, C8-alkylated (O)-4'' derivatives of kanamycin B (e.g., FG08) achieve MIC values of 7.8–15.6 μg/mL against the same strain, representing a 16- to 32-fold improvement [1].
| Evidence Dimension | Antifungal activity (MIC against F. graminearum B4-5A) |
|---|---|
| Target Compound Data | Kanamycin B (parent scaffold): MIC >250 μg/mL |
| Comparator Or Baseline | C8-alkylated (O)-4'' kanamycin B analogue (FG08): MIC 7.8–15.6 μg/mL |
| Quantified Difference | 16- to 32-fold improvement with C8-alkyl substitution |
| Conditions | In vitro broth microdilution; F. graminearum strain B4-5A |
Why This Matters
The minimal intrinsic activity of kanamycin B against Fusarium species provides a clean baseline for quantifying antifungal contributions from 4''-glycosylation modifications, guiding SAR studies.
- [1] Yamada Y, et al. Table 2: MICs of kanamycin B and (O)-4'' alkylated analogues against F. graminearum strain B4-5A. MedChemComm. 2014;5(8):1048-1057. View Source
